An In-depth Technical Guide to the Chemical Properties of 2-Isopropylbenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Isomer
2-Isopropylbenzaldehyde, a substituted aromatic aldehyde, represents a fascinating case study in the influence of steric and electronic effects on chemical reactivity and potential biological activity. While its para-isomer, cuminaldehyde (4-isopropylbenzaldehyde), is well-documented as a key component in essential oils and a molecule of interest for its anti-inflammatory and anti-cancer properties, the ortho-substituted variant remains a less-explored yet equally promising chemical entity.[1][2] The placement of the bulky isopropyl group adjacent to the aldehyde functionality introduces significant steric hindrance, fundamentally altering its interaction with reagents and its potential fit within biological targets compared to its linear para counterpart.[3]
This guide provides a comprehensive technical overview of the core chemical properties of 2-isopropylbenzaldehyde. It is designed for professionals in research and drug development who require a deep, mechanistically-grounded understanding of this compound. We will delve into its spectroscopic signature, viable synthetic pathways, characteristic reactivity, and its latent potential as a building block in medicinal chemistry, moving beyond simple data recitation to explain the causality behind its chemical behavior.
Section 1: Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's structure and electronic environment is foundational to its application. 2-Isopropylbenzaldehyde is a colorless oil at room temperature, and its identity is confirmed through a combination of physical data and spectroscopic analysis.[4]
Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(propan-2-yl)benzaldehyde | PubChem |
| CAS Number | 6502-22-3 | [4] |
| Molecular Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.20 g/mol | PubChem |
| Physical Form | Colorless Oil | [4] |
| Boiling Point | 235-236 °C (para-isomer) | [2] |
Spectroscopic Analysis
Spectroscopy provides an empirical fingerprint of a molecule. The data for 2-isopropylbenzaldehyde reveals the distinct influence of the ortho-isopropyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehydic proton is significantly deshielded, appearing as a singlet around 10.37 ppm. The aromatic protons exhibit complex splitting patterns due to their distinct environments. The septet for the isopropyl methine proton (CH) and the doublet for the six equivalent methyl protons (CH₃) are characteristic features.[4][5]
¹³C NMR Spectroscopy: The carbonyl carbon is readily identified by its characteristic downfield shift. The aromatic region shows six distinct signals, confirming the ortho-substitution pattern, unlike the four signals seen in its symmetrical para-isomer.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the aldehyde C=O stretch, typically found around 1700 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretches, as well as aliphatic C-H stretches from the isopropyl group, are also prominent.
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a strong molecular ion peak (M⁺) at m/z = 148. A significant fragment corresponds to the loss of the isopropyl group (M-43), resulting in a peak at m/z = 105.
| Spectroscopic Data Summary for 2-Isopropylbenzaldehyde | |
| ¹H NMR (500 MHz, CDCl₃) | δ 10.37 (s, 1H, CHO), 7.82 (d, J=6.8 Hz, 1H, Ar-H), 7.56 (t, J=6.8 Hz, 1H, Ar-H), 7.47 (d, J=6.6 Hz, 1H, Ar-H), 7.35 (t, J=6.6 Hz, 1H, Ar-H), 3.98 (sept, J=6.4 Hz, 1H, CH(CH₃)₂), 1.32 (d, J=6.4 Hz, 6H, CH(CH₃)₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 184.2 (CHO), 137.4, 128.1, 125.8, 125.5 (Ar-C), 63.6 (Ar-C), 28.3 (CH), 24.1 (CH₃) |
| Key IR Absorptions (cm⁻¹) | ~1700 (C=O stretch), ~2870 & ~2770 (Aldehyde C-H stretch), ~3060 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch) |
| Key MS Fragments (m/z) | 148 (M⁺), 133 (M-15), 119 (M-29), 105 (M-43) |
Note: NMR data sourced from a representative experimental procedure.[5]
Section 2: Synthesis and Purification
The synthesis of 2-isopropylbenzaldehyde is less straightforward than its para-isomer due to the challenge of achieving ortho-selectivity. Standard electrophilic aromatic substitution reactions on cumene (isopropylbenzene), such as the Gattermann-Koch or Vilsmeier-Haack reactions, strongly favor para-substitution.[6][7] Therefore, more sophisticated strategies are required.
Synthetic Strategy: Directed Ortho-Metalation (DoM)
A highly effective method for achieving regioselective ortho-functionalization is Directed Ortho-Metalation (DoM).[8][9][10] This strategy relies on a directing metalation group (DMG) to coordinate a strong organolithium base, which then deprotonates the sterically accessible, adjacent ortho-position. While cumene itself lacks a classical DMG, a plausible route involves the introduction of a temporary directing group. However, a more direct, albeit lower-yielding, synthesis involves the oxidation of the corresponding alcohol.
Experimental Protocol: Oxidation of 2-Isopropylbenzyl Alcohol
This protocol is based on a standard, high-yielding oxidation using a modern reagent, providing a reliable laboratory-scale synthesis.
Reaction: (2-isopropylphenyl)methanol → 2-isopropylbenzaldehyde
Materials & Reagents:
-
2-isopropylbenzyl alcohol (1.0 equiv)
-
4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (1.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Celite
Procedure:
-
To a round-bottom flask, add 2-isopropylbenzyl alcohol (0.5 mmol, 75.0 mg).
-
Add 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (0.525 mmol, 157.5 mg).
-
Add anhydrous dichloromethane (25 mL).
-
Stir the resulting yellow reaction mixture at room temperature for 24 hours. The slurry will become colorless as the reaction progresses.
-
Upon completion, filter the crude mixture through a plug of Celite to remove insoluble byproducts.
-
Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting colorless oil is 2-isopropylbenzaldehyde, which is often of sufficient purity (e.g., 95% yield) for subsequent use without further purification.[5]
Trustworthiness: This protocol is self-validating. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be unequivocally confirmed by the spectroscopic methods detailed in Section 1.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 2-isopropylbenzaldehyde.
Section 3: Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-isopropylbenzaldehyde is a delicate interplay between the electrophilic aldehyde carbon and the electronic and steric properties of its substituents.
Steric and Electronic Effects
-
Electronic Effect: The isopropyl group is a weak electron-donating group (EDG) via hyperconjugation and induction. This slightly increases the electron density on the aromatic ring and marginally deactivates the aldehyde carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde.
-
Steric Hindrance: This is the dominant factor. The bulky ortho-isopropyl group physically shields the carbonyl carbon from the approach of nucleophiles. This steric hindrance significantly reduces the reaction rates for many nucleophilic addition reactions compared to its para-isomer.[3][11] In some cases, reactions that proceed smoothly with other benzaldehydes may fail entirely.[3][11]
Key Reactions
-
Oxidation to Carboxylic Acid: Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved with a variety of strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The reaction proceeds via the formation of a hydrate intermediate which is then oxidized.
Caption: Oxidation of 2-isopropylbenzaldehyde.
-
Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-isopropylbenzyl alcohol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition (Grignard Reaction): The reaction with organometallic reagents like Grignard reagents (R-MgX) is a classic method for forming new carbon-carbon bonds.[6][12] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. However, due to the significant steric hindrance from the ortho-isopropyl group, yields may be lower, and reaction times longer, compared to less hindered aldehydes. Bulky Grignard reagents may lead to reduction of the aldehyde as a side reaction.[5]
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
This protocol outlines the formation of a secondary alcohol, 1-(2-isopropylphenyl)ethanol.
Materials & Reagents:
-
2-isopropylbenzaldehyde (1.0 equiv)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equiv)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Dissolve 2-isopropylbenzaldehyde (10 mmol) in anhydrous diethyl ether (30 mL) and cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide solution (1.1 equiv) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(2-isopropylphenyl)ethanol.
Section 4: Applications in Medicinal Chemistry and Drug Development
While direct applications of 2-isopropylbenzaldehyde in approved drugs are not widely documented, its structure represents a valuable scaffold for medicinal chemistry exploration. Its potential can be inferred from the extensive biological activities of its isomer, cuminaldehyde, and the utility of other ortho-substituted benzaldehydes in synthesis.
Inferred Biological Potential
Cuminaldehyde (the para-isomer) is a known inhibitor of enzymes like aldose reductase and α-glucosidase and exhibits anti-inflammatory, anti-cancer, and anti-neuropathic effects.[9] It also inhibits the fibrillation of α-synuclein, a key process in neurodegenerative diseases.[9] These activities suggest that the isopropylbenzaldehyde scaffold is biologically relevant. The ortho-isomer could present a different conformational profile to target enzymes, potentially leading to novel selectivity or potency.
Role as a Synthetic Intermediate
Ortho-substituted aromatic compounds are critical components in many pharmaceuticals. The unique steric and electronic environment of 2-isopropylbenzaldehyde makes it a useful precursor for constructing complex molecular architectures. For instance, it has been utilized in photoenolization/Diels-Alder (PEDA) reactions to build complex polycyclic skeletons found in natural antibiotic families like anthrabenzoxocinones.[13]
Caption: Role as an intermediate in complex synthesis.
The steric hindrance that complicates some reactions can be an advantage in others, directing reactions to other parts of a molecule or locking in specific conformations required for biological activity.
Section 5: Handling, Safety, and Storage
As with any laboratory chemical, proper handling of 2-isopropylbenzaldehyde is essential for safety.
GHS Hazard Information
Based on data for the compound and its isomers, the following hazards are identified:
| Hazard Class | GHS Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Respiratory Irritation | H335: May cause respiratory irritation |
Source: GHS classifications for isopropylbenzaldehyde isomers.
Safe Handling and Storage Protocol
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
- Supporting Information for a relevant chemical synthesis publication providing NMR d
- Correlated Rotations in Benzylfluorene Derivatives: Structure, Conformation, and Stereodynamics. IRIS Unibas. (Provides context on steric hindrance).
- UNIVERSITÀ DEGLI STUDI DI PARMA. (Mentions 2-isopropylbenzaldehyde in synthesis).
- Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride. Amazon S3.
- Sisters in structure but different in character, some benzaldehyde and cinnamaldehyde derivatives differentially tune Aspergillus flavus secondary metabolism. SciSpace.
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC - NIH. (Lists 2-isopropylbenzaldehyde as a commercially available reagent).
- Feature Papers in Compounds. MDPI.
- A Simple and Mild Microwave-Based Synthesis of Novel Function. (Mentions 2-isopropylbenzaldehyde as a reactant).
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. CCS Chemistry. [Link]
- US Patent 4,622,429A - Process for the preparation of substituted benzaldehydes.
-
Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. PMC - NIH. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
Synthetic application. a Structurally related natural products contain... ResearchGate. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
- Directed (ortho)
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. ACS Publications. [Link]
-
P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Patsnap Eureka. [Link]
- US Patent 4,460,794A - Process for continuous production of alkylbenzaldehydes.
-
US Patent 8,889,920 B2 - Process for preparing 4-isopropylcyclohexylmethanol. Google Patents. [Link]
-
4-isopropylbenzaldehyde (122-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC - NIH. [Link]
-
Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. ResearchGate. [Link]
-
Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. [Link]
-
ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]
-
Cuminaldehyde. Wikipedia. [Link]
Sources
- 1. 4-isopropylbenzaldehyde (122-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 6. US4460794A - Process for continuous production of alkylbenzaldehydes - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. researchgate.net [researchgate.net]
